molecular formula C15H21NO5 B13556728 Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate

Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate

Cat. No.: B13556728
M. Wt: 295.33 g/mol
InChI Key: ZDBYXBOYDHYEJX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amine, and a hydroxyphenyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate typically involves the esterification of 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the reaction .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

    Substitution: Trifluoroacetic acid (TFA), DCM as solvent, room temperature.

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to release the free amine, which can then participate in various biochemical pathways. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate can be compared with similar compounds such as:

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate stands out due to its unique combination of functional groups, which confer specific reactivity and stability characteristics.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate

InChI

InChI=1S/C15H21NO5/c1-5-20-12(17)9-10-7-6-8-11(13(10)18)16-14(19)21-15(2,3)4/h6-8,18H,5,9H2,1-4H3,(H,16,19)

InChI Key

ZDBYXBOYDHYEJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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